3-(2,4-Dibromophenoxy)propanoic acid
Description
3-(2,4-Dibromophenoxy)propanoic acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a 2,4-dibromophenoxy group at the third carbon (Figure 1).
Properties
CAS No. |
15773-91-8 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Research Findings
Bioactivity and Metabolic Pathways
- Antioxidant and Cardiovascular Effects: Phenylpropanoic acids with hydroxyl groups, such as 3-(2,4-dihydroxyphenyl)propanoic acid, exhibit cardioprotective properties. These metabolites are associated with reduced atherosclerotic risk and improved cardiovascular health scores in clinical studies . Brominated analogs like 3-(2,4-dibromophenoxy)propanoic acid may lack direct antioxidant activity but could show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
- Anticancer Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrate structure-dependent anticancer activity, suggesting that brominated variants could be explored for similar applications. Bromine atoms may enhance DNA intercalation or enzyme inhibition .
Physicochemical Properties
- Lipophilicity: Bromine substituents significantly increase logP values, as seen in 3-(2,4-dibromophenoxy)propanoic acid (~3.5 estimated), compared to hydroxylated analogs like 3-(2,4-dihydroxyphenyl)propanoic acid (logP ~1.2). This impacts bioavailability and tissue distribution .
- Acidity: The electron-withdrawing bromine atoms lower the pKa of the carboxylic acid group, enhancing solubility in physiological pH ranges compared to non-halogenated analogs .
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